molecular formula C9H11NO2 B6252599 3-amino-5-ethylbenzoic acid CAS No. 15081-35-3

3-amino-5-ethylbenzoic acid

Cat. No. B6252599
CAS RN: 15081-35-3
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-5-ethylbenzoic acid is a derivative of benzoic acid with the molecular formula C9H11NO2 . It is also known by other names such as Benzoic acid, m-amino-, ethyl ester; m-Aminobenzoic acid, ethyl ester; m-Ethoxycarbonylaniline; Ethyl m-aminobenzoate; Ethyl 3-aminobenzoate; 3- (Ethoxycarbonyl)aniline .

Safety and Hazards

The safety data sheet for a similar compound, 3-Aminobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment when handling such compounds .

Future Directions

While specific future directions for 3-amino-5-ethylbenzoic acid are not mentioned in the search results, research in the field of amino acid derivatives is ongoing and has potential applications in various areas such as the development of new agrochemicals , the separation and recovery of palladium from spent automotive catalysts , and the development of new medications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-5-ethylbenzoic acid involves the introduction of an amino group and an ethyl group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Ethyl bromide", "Ammonia" ], "Reaction": [ "Benzoic acid is first reacted with thionyl chloride to form benzoyl chloride.", "Benzoyl chloride is then reacted with ammonia to form 3-amino benzoic acid.", "3-amino benzoic acid is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to form 3-amino-5-ethylbenzoic acid." ] }

CAS RN

15081-35-3

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.